Benzoylecgonine

説明

Molecular Structure and Properties

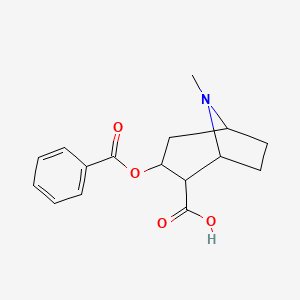

Benzoylecgonine exhibits a complex bicyclic molecular architecture characterized by a tropane ring system with specific functional group attachments. The compound features an eight-membered azabicyclo[3.2.1]octane core structure, which forms the fundamental skeletal framework of this alkaloid derivative. This bicyclic system consists of two fused rings: a six-membered piperidine ring and a five-membered pyrrolidine ring, creating a rigid three-dimensional molecular geometry that significantly influences its chemical behavior and interactions.

The molecular structure incorporates several key functional groups that define its chemical reactivity and properties. The presence of a carboxylic acid group at the 2-position provides acidic functionality, while the benzoyl ester group at the 3-position contributes to the compound's lipophilic characteristics. Additionally, the nitrogen atom within the bicyclic framework is methylated, forming a tertiary amine that influences the compound's basicity and overall electronic distribution. The spatial arrangement of these functional groups creates a unique molecular topology that determines the compound's interaction patterns with various chemical and biological systems.

The three-dimensional structure of this compound reveals specific conformational preferences that result from the constrained nature of the bicyclic ring system. Computational modeling studies have demonstrated that both the R and S forms of this compound exhibit similar energy profiles and dipole moment values, though subtle differences in molecular volume are observed between the stereoisomeric forms. These structural features contribute to the compound's distinct chemical signature and influence its behavior in various analytical and separation techniques.

International Union of Pure and Applied Chemistry Nomenclature and Chemical Identifiers

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is (1R,2R,3S,5S)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid. This comprehensive nomenclature reflects the complete stereochemical configuration and functional group positions within the molecular structure. The nomenclature system clearly indicates the specific stereochemical arrangement at each chiral center, providing unambiguous identification of the compound's three-dimensional structure.

Alternative systematic names include 8-azabicyclo[3.2.1]octane-2-carboxylic acid, 3-(benzoyloxy)-8-methyl-, and the traditional name ecgonine benzoate. These nomenclature variants reflect different approaches to describing the same molecular structure, with each system emphasizing specific structural features or historical naming conventions. The compound is also known by several other chemical names, including 3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid and benzoyl ecgonine, which are commonly encountered in scientific literature and chemical databases.

The Chemical Abstracts Service registry number for this compound is 519-09-5, providing a unique numerical identifier that facilitates database searches and regulatory tracking. Additional chemical identifiers include the Unique Ingredient Identifier 5353I8I6YS, the European Community number 208-263-5, and various database-specific identifiers such as Chemical Entities of Biological Interest identification number 41001 and ChemSpider identification number 1231248. These multiple identifier systems ensure comprehensive cataloging and cross-referencing across different chemical information platforms.

| Identifier Type | Value |

|---|---|

| Chemical Abstracts Service Number | 519-09-5 |

| Unique Ingredient Identifier | 5353I8I6YS |

| European Community Number | 208-263-5 |

| Chemical Entities of Biological Interest Identification | 41001 |

| ChemSpider Identification | 1231248 |

| DrugBank Identification | DB01515 |

Stereochemistry and Isomeric Forms

This compound possesses absolute stereochemistry with four defined stereocenters out of four possible chiral centers, resulting in a highly specific three-dimensional molecular configuration. The stereochemical designation (1R,2R,3S,5S) indicates the precise spatial arrangement of substituents around each chiral carbon atom within the bicyclic framework. This specific stereochemical configuration is crucial for understanding the compound's chemical behavior, as different stereoisomeric forms can exhibit distinct physical and chemical properties.

The compound exists primarily in its naturally occurring stereoisomeric form, which corresponds to the configuration derived from the parent cocaine molecule through hydrolytic processes. The absolute stereochemistry is maintained during the metabolic conversion from cocaine to this compound, preserving the original chiral center configurations while modifying only the ester functional group. This stereochemical consistency is important for analytical identification and quantification methods, as it ensures predictable chemical behavior and spectroscopic properties.

Computational studies have revealed that both R and S forms of this compound can theoretically exist, though the S form represents the naturally occurring and predominant stereoisomer. The energy differences between these stereoisomeric forms are minimal, with both exhibiting similar total energies and dipole moments in both gas phase and aqueous solution environments. However, slight variations in molecular volume are observed, with the R form showing marginally higher volume values compared to the S form. These stereochemical considerations are essential for understanding the compound's analytical signatures and developing accurate identification methods.

Physicochemical Properties

This compound exhibits distinctive physicochemical properties that reflect its unique molecular structure and functional group composition. The compound presents as a white to off-white crystalline powder under standard conditions, with a well-defined melting point range of 195-197°C, indicating good thermal stability and crystalline purity. The precise melting point of 197 ± 3°C has been established through careful thermal analysis, providing a reliable physical constant for compound identification and purity assessment.

The molecular weight of this compound is 289.3264 daltons, corresponding to its molecular formula of C₁₆H₁₉NO₄. This relatively moderate molecular weight contributes to the compound's handling characteristics and influences its behavior in various analytical techniques. The compound demonstrates specific optical activity with an optical rotation of -52 ± 4 degrees when measured in methanol at a concentration of 1.0 gram per 100 milliliters, indicating its chiral nature and providing another characteristic physical property for identification purposes.

Solubility characteristics of this compound show considerable variation depending on the solvent system employed. The compound exhibits good solubility in polar organic solvents such as methanol, dimethyl sulfoxide, and dimethylformamide, with reported solubilities of approximately 25-30 milligrams per milliliter. In aqueous phosphate-buffered saline at physiological hydrogen ion concentration, the solubility is significantly lower at approximately 3 milligrams per milliliter. The compound also shows solubility in chlorinated solvents, dichloromethane, and ethyl acetate, making it amenable to various extraction and purification procedures.

| Property | Value | Conditions |

|---|---|---|

| Melting Point | 197 ± 3°C | Standard atmospheric pressure |

| Molecular Weight | 289.3264 daltons | - |

| Optical Rotation | -52 ± 4° | 1.0 g/100 mL in methanol |

| Density | 1.29 g/cm³ | 25°C |

| Boiling Point | 442.4°C | 760 mmHg |

| Flash Point | 221.4°C | Standard conditions |

| Water Content | < 8% | As crystalline solid |

Structure-Activity Relationships

The structural features of this compound directly influence its chemical reactivity and interaction patterns with various molecular systems. The compound's bicyclic tropane framework provides a rigid molecular scaffold that constrains conformational flexibility while positioning functional groups in specific spatial orientations. The presence of both acidic and basic functional groups within the molecule creates an amphoteric character, with the carboxylic acid group contributing acidic properties (pKa 3.35) and the tertiary amine nitrogen providing basic character (pKa 10.82).

The benzoyl ester moiety represents a key structural element that significantly impacts the compound's chemical behavior and enzymatic susceptibility. This ester linkage serves as a primary site for hydrolytic reactions, particularly when exposed to esterase enzymes or alkaline conditions. The electronic properties of the benzoyl group, including its aromatic character and electron-withdrawing nature, influence the reactivity of the ester bond and contribute to the compound's overall stability profile. Research has demonstrated that the benzoyl ester group can undergo hydrolysis under specific conditions, leading to the formation of ecgonine and benzoic acid as primary products.

The stereochemical configuration of this compound plays a crucial role in determining its interaction patterns with various molecular targets, particularly enzymes involved in metabolic processes. The specific three-dimensional arrangement of functional groups creates distinct binding surfaces that can interact differentially with various biological macromolecules. Studies have shown that the natural stereoisomer of this compound exhibits specific binding characteristics with enzymes such as butyrylcholinesterase, while synthetic analogs or alternative stereoisomers may display markedly different interaction profiles. These structure-activity relationships are fundamental to understanding the compound's chemical behavior and developing analytical methods for its detection and quantification.

Molecular Formula and Weight Analysis

The molecular formula of this compound, C₁₆H₁₉NO₄, provides essential information about its elemental composition and structural possibilities. This formula indicates the presence of sixteen carbon atoms, nineteen hydrogen atoms, one nitrogen atom, and four oxygen atoms, totaling forty atoms in the complete molecular structure. The carbon-to-hydrogen ratio suggests a moderately unsaturated system consistent with the presence of aromatic rings and the bicyclic framework characteristic of tropane alkaloids.

The molecular weight calculation based on standard atomic masses yields a precise value of 289.3264 daltons. This molecular weight calculation incorporates the isotopic composition of each element, providing an accurate mass value essential for mass spectrometric analysis and molecular identification. The relatively high precision of this molecular weight determination reflects the importance of accurate mass measurements in analytical chemistry applications, particularly for compound identification and quantitative analysis using modern instrumentation.

Elemental analysis of the molecular formula reveals specific atomic percentages that can be used for analytical verification. Carbon comprises approximately 66.4% of the total molecular weight, hydrogen contributes about 6.6%, nitrogen accounts for 4.8%, and oxygen represents 22.1% of the molecular mass. These elemental proportions are consistent with the structural features of this compound and provide additional confirmation of molecular identity when combined with other analytical techniques.

The molecular formula also provides insights into the degree of unsaturation within the structure, calculated as nine degrees of unsaturation. This value accounts for the presence of the aromatic benzene ring (four degrees), the carbonyl groups in both the carboxylic acid and ester functionalities (two degrees), and the bicyclic ring system (three degrees). This unsaturation analysis is consistent with the known structural features of this compound and helps validate structural assignments based on spectroscopic and analytical data.

| Element | Count | Atomic Weight | Contribution to Molecular Weight | Percentage by Mass |

|---|---|---|---|---|

| Carbon | 16 | 12.011 | 192.176 | 66.4% |

| Hydrogen | 19 | 1.008 | 19.152 | 6.6% |

| Nitrogen | 1 | 14.007 | 14.007 | 4.8% |

| Oxygen | 4 | 15.999 | 63.996 | 22.1% |

| Total | 40 | - | 289.331 | 100.0% |

特性

IUPAC Name |

(1R,2R,3S,5S)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO4/c1-17-11-7-8-12(17)14(15(18)19)13(9-11)21-16(20)10-5-3-2-4-6-10/h2-6,11-14H,7-9H2,1H3,(H,18,19)/t11-,12+,13-,14+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVGYEFKIHJTNQZ-RFQIPJPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1C(C(C2)OC(=O)C3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@H]2CC[C@@H]1[C@H]([C@H](C2)OC(=O)C3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7046758 | |

| Record name | Benzoylecgonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

519-09-5 | |

| Record name | Benzoylecgonine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=519-09-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoylecgonine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000519095 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoylecgonine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01515 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Benzoylecgonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-benzoylecgonine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.513 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZOYLECGONINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5353I8I6YS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Synthetic Routes and Reaction Conditions: Benzoylecgonine can be synthesized by boiling cocaine freebase in water . The hydrolysis of cocaine in the liver, catalyzed by carboxylesterases, also produces this compound .

Industrial Production Methods:

化学反応の分析

反応の種類: ベンゾイルエチルコカインは加水分解を受け、エステル結合が切断されてエチルコカインと安息香酸が生成されます . また、酸化や還元反応を受けることもありますが、これらの反応に関する具体的な詳細は限られています。

一般的な試薬と条件: ベンゾイルエチルコカインの加水分解には、通常、水とカルボキシルエステラーゼが使用されます . 酸化反応と還元反応には、それぞれ過酸化水素や水素化ホウ素ナトリウムなどの一般的な試薬を使用することができます。

生成される主要な生成物: ベンゾイルエチルコカインの加水分解から生成される主要な生成物は、エチルコカインと安息香酸です .

4. 科学研究への応用

ベンゾイルエチルコカインは、尿中薬物検査によってコカイン使用を検出するために法科学毒物学で広く使用されています . また、廃水を分析することによって集団におけるコカイン消費量を監視するための環境研究にも使用されています . さらに、廃水中のベンゾイルエチルコカインの分解方法に関する研究が、その環境への影響を軽減するために進められています .

科学的研究の応用

Detection in Biological Samples

Benzoylecgonine is primarily used as a biomarker for cocaine use due to its longer half-life compared to cocaine itself. It can be detected in various biological matrices, including urine, blood, and oral fluids.

Detection Methods

- Urine Testing : this compound is commonly tested in urine samples for drug screening. Studies have shown that it can remain detectable for up to 4 days after cocaine use; however, in chronic users, this window may extend to two weeks .

- Blood and Oral Fluid Testing : While less common than urine testing, this compound can also be detected in blood and oral fluids, providing additional avenues for monitoring cocaine use.

Clinical Applications

This compound plays a crucial role in addiction treatment and monitoring. Its detection is vital for assessing treatment efficacy and patient compliance.

Treatment Monitoring

- Relapse Detection : Regular monitoring of this compound levels in patients undergoing treatment for cocaine dependence helps identify relapses. A study indicated that monitoring these levels can inform healthcare providers about recent cocaine consumption and assist in tailoring treatment plans .

- Fetal Exposure Testing : this compound is also used to assess fetal exposure to cocaine during pregnancy. Detecting this metabolite in pregnant women can indicate potential risks to the developing fetus .

Research Insights

Research on this compound extends beyond clinical applications into pharmacology and toxicology.

Pharmacokinetics

- This compound has a longer retention time in the body compared to cocaine, which aids in understanding the pharmacokinetics of cocaine use. Studies have documented varying half-lives of this compound in different individuals, highlighting its complex elimination patterns .

Toxicological Studies

- This compound is investigated for its potential toxic effects following cocaine use. Its presence can indicate not only recent drug use but also contribute to understanding the long-term consequences of cocaine consumption on health .

Environmental Monitoring

This compound has been detected in wastewater and drinking water supplies, providing insights into community drug use patterns. Studies conducted in Italy and Switzerland have utilized this compound concentrations to estimate local cocaine consumption levels .

Data Tables

The following tables summarize key findings related to this compound's detection and clinical significance.

Table 1: Detection Windows for this compound

| Biological Sample | Detection Window |

|---|---|

| Urine | Up to 4 days (chronic users: up to 2 weeks) |

| Blood | Varies; typically shorter than urine |

| Oral Fluid | Shorter detection window than urine |

Table 2: Clinical Monitoring Case Studies

| Patient ID | Initial Level (ng/mL) | Days Detected | Half-Life (hrs) |

|---|---|---|---|

| Patient 1 | 34000 | 21 | 15.7 |

| Patient 2 | 12707 | 17 | 140 |

| Patient 3 | 15000 | 14 | 96 |

作用機序

ベンゾイルエチルコカインは薬理学的には不活性であり、体に有意な影響を与えません . これは、肝臓におけるコカインの加水分解によって生成され、その後尿中に排泄されます .

類似化合物:

- コカイン:ベンゾイルエチルコカインの由来となる母体化合物。

- エチルコカイン:加水分解時にベンゾイルエチルコカインとともに生成される、コカインのカルボン酸型 .

- コカエチレン:コカインとアルコールを一緒に摂取した場合に生成される化合物 .

- ノルコカイン:コカインの活性代謝産物 .

独自性: ベンゾイルエチルコカインは、コカインの主要な代謝産物としての役割においてユニークであり、薬物検査におけるコカイン使用の重要なマーカーとなっています . コカインとは異なり、薬理学的には不活性であり、精神活性作用をもたらしません .

類似化合物との比較

Comparison with Similar Cocaine Metabolites

Pharmacokinetic Properties

Table 1: Pharmacokinetic Parameters of Cocaine and Its Metabolites

Key Findings :

- This compound exhibits the longest half-life in humans (up to 17 days in chronic users), making it the most reliable biomarker for cocaine consumption .

- Ecgonine Methyl Ester is rapidly hydrolyzed to ecgonine, limiting its utility in detection .

Metabolic Pathways and Drug-Drug Interactions

- Ethanol Inhibition: Ethanol reduces this compound formation by 50% in vivo, diverting cocaine metabolism toward norcocaine and increasing systemic cocaine levels .

- First-Pass Metabolism: After oral cocaine administration, 92% of this compound is formed during first-pass metabolism, while norcocaine is almost exclusively generated during this phase .

Environmental Persistence and Detection

Table 2: Environmental Prevalence of Cocaine Metabolites

Analytical Challenges and Stability

- Artifact Formation: this compound can form this compound isopropyl ester (BEIE) during solid-phase extraction if elution solvents contain isopropanol and ammonium hydroxide, complicating quantification .

- Detection Sensitivity : Lowering the cutoff for this compound in urine assays (e.g., from 300 ng/mL to 5 ng/mL) increases detection windows from 4.8 days to >10 days .

生物活性

Benzoylecgonine (BE) is a significant metabolite of cocaine, primarily formed during its metabolism in the human body. This compound has garnered attention due to its biological activity, particularly its long retention time in biological systems and its implications in drug testing and toxicology. This article delves into the biological activity of this compound, including its metabolic pathways, toxicological effects, and potential therapeutic implications.

Chemical Structure and Metabolism

This compound is a stable zwitterionic compound that results from the hydrolysis of cocaine. Unlike cocaine, which is rapidly metabolized, BE persists longer in the body, making it a reliable marker for cocaine use in drug testing. The metabolic pathway of cocaine involves several enzymes, with this compound being one of the primary products excreted in urine.

Key Metabolic Pathways

- Primary Enzyme Involvement : this compound is primarily formed through the action of esterases, particularly butyrylcholinesterase (BChE) and carboxylesterases, which hydrolyze cocaine into BE and ecgonine.

- Stability : The zwitterionic nature of BE contributes to its stability and resistance to further hydrolysis, allowing it to remain detectable in biological samples for extended periods (up to several days) after cocaine use .

Biological Activity and Toxicology

This compound exhibits various biological activities that can have significant implications for human health:

Toxicological Effects

- Sub-lethal Toxicity : Studies indicate that BE can induce sub-lethal toxicity in aquatic organisms such as zebra mussels, where it alters metabolic pathways and reduces energy metabolism by down-regulating glycolytic enzymes like enolase and GAPDH .

- Protein Interactions : The compound has been shown to affect protein expression related to apoptosis (e.g., Galectin 7), suggesting potential impacts on cellular health and viability .

- Environmental Persistence : BE's stability not only poses risks to human health but also raises concerns regarding environmental contamination, as it can persist in wastewater systems .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals important insights into its absorption, distribution, metabolism, and excretion (ADME):

- Absorption : After administration, BE is rapidly absorbed into the bloodstream.

- Distribution : It exhibits a blood-to-plasma concentration ratio of approximately 0.55, indicating moderate distribution within body fluids .

- Excretion : Approximately 65% of BE is excreted via feces, while about 30% is eliminated through urine as glucuronic acid conjugates .

Case Studies

Several studies have investigated the biological activity of this compound in different contexts:

-

Enzymatic Hydrolysis Studies : Research has demonstrated that engineered BChE mutants can effectively hydrolyze this compound more efficiently than wild-type enzymes. For example, a mutant enzyme showed a catalytic efficiency approximately 13 times greater than that of wild-type BChE against BE .

Enzyme Type k_cat (min⁻¹) K_M (μM) k_cat/K_M (min⁻¹ M⁻¹) Wild-type BChE 3.6 83 4.34 × 10⁴ Engineered BChE 158 286 5.5 × 10⁵ - Toxicological Assessments : In animal studies, exposure to this compound has been associated with altered metabolic responses and changes in protein expression linked to stress resistance . These findings highlight the need for further exploration into the long-term effects of BE exposure.

Q & A

Q. What are the primary analytical techniques for detecting and quantifying benzoylecgonine in biological matrices?

Methodological Answer:

- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity and specificity. For validation, include calibration curves (linear range: 1–1000 ng/mL), quality controls, and matrix-matched samples to account for ion suppression/enhancement .

- Gas chromatography-mass spectrometry (GC-MS) with derivatization (e.g., trimethylsilylation) is suitable for non-polar matrices, though it requires careful optimization of derivatization conditions (e.g., BSTFA as a silylating agent) .

Q. How does this compound’s chemical structure influence its stability in stored samples?

Methodological Answer:

- Stability studies should assess pH dependency (e.g., degradation in alkaline conditions) and temperature sensitivity. Store samples at -80°C to minimize hydrolysis, and use acidified preservatives (e.g., 1% acetic acid) in urine specimens .

- Conduct accelerated stability testing under varying temperatures (4°C, 25°C, 40°C) over 30 days to model long-term degradation kinetics .

Q. What are the key challenges in distinguishing this compound from structurally related metabolites in cocaine pharmacokinetic studies?

Methodological Answer:

- Employ high-resolution mass spectrometry (HRMS) to resolve isobaric interferences (e.g., ecgonine methyl ester). Use diagnostic fragment ions (e.g., m/z 105 for benzoyl moiety) and retention time alignment against reference standards .

- Cross-validate results with immunoassays, but note potential cross-reactivity (e.g., with cocaethylene) requiring confirmatory LC-MS/MS analysis .

Advanced Research Questions

Q. How can researchers design longitudinal studies to investigate this compound’s role as a biomarker for chronic cocaine use?

Methodological Answer:

- Define inclusion criteria (e.g., confirmed cocaine users vs. controls) and sampling intervals (e.g., weekly urine tests). Use mixed-effects models to account for intra-subject variability and covariates (e.g., renal function) .

- Validate biomarker utility via receiver operating characteristic (ROC) curves, ensuring sensitivity >90% and specificity >95% for clinical relevance .

Q. What experimental approaches resolve contradictions in this compound’s reported half-life across studies?

Methodological Answer:

- Conduct a meta-analysis with strict inclusion criteria (e.g., studies using LC-MS/MS, controlled dosing). Stratify by population (e.g., healthy vs. hepatic-impaired) and route of administration (e.g., intravenous vs. intranasal) .

- Perform pharmacokinetic modeling (e.g., non-compartmental vs. compartmental) to identify confounding variables like urinary pH or genetic polymorphisms in metabolic enzymes .

Q. How can in vitro models elucidate this compound’s interaction with hepatic enzymes?

Methodological Answer:

- Use human liver microsomes (HLMs) or hepatocyte cultures to assess cytochrome P450 (CYP) involvement. Incubate this compound with CYP inhibitors (e.g., ketoconazole for CYP3A4) and measure metabolite formation via LC-HRMS .

- Pair with RNA sequencing to identify upregulated/downregulated metabolic pathways, ensuring replicates (n ≥ 3) to address biological variability .

Q. What strategies improve detection limits for this compound in trace environmental samples (e.g., wastewater)?

Methodological Answer:

- Solid-phase extraction (SPE) with mixed-mode sorbents (e.g., Oasis MCX) enhances recovery (>85%). Optimize elution solvents (e.g., 5% NH4OH in methanol) and preconcentration factors (e.g., 1000:1) .

- Implement isotope dilution with deuterated internal standards (e.g., this compound-d3) to correct for matrix effects .

Methodological Frameworks

Q. How to design a cross-sectional study correlating this compound concentrations with neurocognitive outcomes?

Methodological Answer:

Q. What validation protocols are critical for this compound assays in novel matrices (e.g., oral fluid or hair)?

Methodological Answer:

- Follow FDA/EMA guidelines: assess precision (CV <15%), accuracy (85–115%), carryover (<20% LLOQ), and matrix effects (e.g., ion suppression via post-column infusion) .

- For hair analysis, segment samples (1 cm ≈ 1 month of use) and decontaminate with washes (e.g., dichloromethane) to exclude external contamination .

Q. How to address ethical and reproducibility challenges in this compound research involving human subjects?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。